![molecular formula C13H13NO4S2 B3363496 4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 1031130-62-7](/img/structure/B3363496.png)
4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid” consists of a benzoic acid group attached to a thiophene ring via a sulfamoyl linkage. The molecular weight of the compound is 311.4 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiophenes are known to undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions .Scientific Research Applications
Synthesis and Derivatives :Research has focused on synthesizing various derivatives and analogues of thiophene-based compounds due to their biological significance and diverse applications. One study elaborated on constructing new compounds containing benzoimidazole moiety incorporated into different amino acids and sulfamoyl analogues. These compounds demonstrated significant antimicrobial activities against a variety of bacteria and fungi, highlighting the versatility of thiophene derivatives in creating potent antimicrobial agents (Abd El-Meguid, 2014).
Material and Pharmaceutical Applications :Thiophene derivatives are noted for their broad spectrum of biological activities and applications in material science. They have been found to exhibit antibacterial, antifungal, antioxidant, and antiprotozoal properties. Moreover, their relevance extends to the field of material science, where polymeric thiophenes are utilized in various technologies such as thin-film transistors, organic field-effect transistors, and solar cells, indicating the material's versatility and importance in advancing technology and pharmaceuticals (Nagaraju et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been used to label fatty acids , suggesting that fatty acids or related enzymes could be potential targets.
Mode of Action
It has been used as a fluorescent labeling reagent , indicating that it might interact with its targets through covalent bonding, leading to changes in the targets’ properties.
Biochemical Pathways
Given its use in labeling fatty acids , it might influence lipid metabolism or related pathways.
Result of Action
Its use as a fluorescent labeling reagent suggests that it could enable the detection and quantification of fatty acids .
properties
IUPAC Name |
4-(2-thiophen-2-ylethylsulfamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-13(16)10-3-5-12(6-4-10)20(17,18)14-8-7-11-2-1-9-19-11/h1-6,9,14H,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGWDFOAVUUGTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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